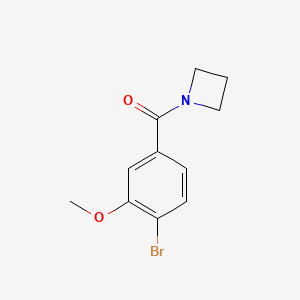

Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone

Vue d'ensemble

Description

Molecular Structure Analysis

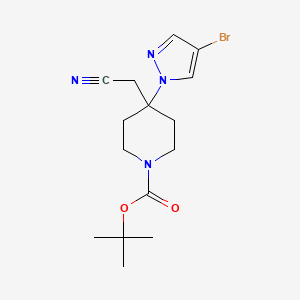

The asymmetric unit of Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone contains two independent molecules. Each molecule features an azetidine four-membered ring that adopts a nearly planar conformation. The maximum deviations from planarity are approximately 0.087 Å and 0.079 Å. The mean azetidine plane is twisted with respect to the plane of the benzene ring in both independent molecules .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Metabolism and Bioactivation

- Azetidin-1-yl(4-bromo-3-methoxyphenyl)methanone, specifically AZD1979, is notable for its formation of glutathione-related metabolites in human hepatocytes, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. This metabolism process does not require prior bioactivation by cytochrome P450, and the formation of these metabolites is catalyzed by various human recombinant glutathione S-transferases (GSTs), with GSTA2-2 being particularly efficient (Li et al., 2019).

Ligand Preparation and Spectroscopic Properties

- 2-Azetidinones, including this compound derivatives, are used as precursors in the preparation of CC'N-pincer ligands for osmium complexes. These compounds demonstrate notable spectroscopic properties and participate in quantum mechanical exchange coupling, which is essential for understanding their chemical behavior (Casarrubios et al., 2015).

Antitumor Properties

- Certain derivatives of this compound have been studied for their antiproliferative properties, particularly against breast cancer cells. These compounds can inhibit tubulin polymerization, disrupt microtubular structures, and induce apoptosis in cancer cells (Greene et al., 2016).

Hydration and Ring Opening Mechanisms

- The metabolism of spiro oxetane-containing compounds like AZD1979 involves interesting processes like hydration and ring opening of the oxetanyl moiety, catalyzed by microsomal epoxide hydrolase. This pathway is crucial for understanding the metabolic stability and physicochemical properties of such drug candidates (Li et al., 2016).

Structural Characterization

- Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with different substituents, have been structurally characterized. These studies are fundamental for understanding the physical and chemical properties of these compounds and their potential applications in various scientific fields (Twamley et al., 2020).

Propriétés

IUPAC Name |

azetidin-1-yl-(4-bromo-3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-7-8(3-4-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAYYJFLJZKWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)

![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)

![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)

![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)